molecular formula C22H21N3O3 B2750967 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797079-58-3

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2750967
M. Wt: 375.428
InChI Key: LTKWYJGOLYPLIB-UHFFFAOYSA-N
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Description



  • The compound is a derivative of xanthene and contains a tetrahydropyrano-pyrazole ring system.

  • It has a methyl group attached to the pyrazole ring and a carboxamide group.

  • The compound is synthesized through a series of chemical reactions.





  • Synthesis Analysis



    • The synthesis involves the reaction of specific precursors to form the desired compound.

    • Detailed synthetic routes and conditions would need to be reviewed from relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula is C~26~H~35~N~5~O~2~ .

    • The compound contains an indole moiety, a tetrahydropyrano-pyrazole ring, and a piperidine group.

    • The structure can be visualized using software tools or molecular modeling.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

    • Specific reactions would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include density, boiling point, vapor pressure, and solubility.

    • Its chemical properties relate to reactivity, stability, and interactions with other molecules.




  • Scientific Research Applications

    Microwave-Assisted Synthesis

    The efficiency of microwave-assisted synthesis in producing tetrazolyl pyrazole amides suggests a potential application for rapid and efficient synthesis methods for related compounds, including N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide. Such compounds exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, highlighting their potential in pharmaceutical and agricultural applications (Hu et al., 2011).

    Antimicrobial Activity

    The synthesis of pyranone amide derivatives and their demonstrated antimicrobial activity against various bacteria and fungi underline the potential of similar compounds in developing new antimicrobial agents. This application is significant in addressing drug-resistant microbial strains and developing new therapeutics (Aytemir et al., 2003).

    Structural and Computational Analysis

    Research involving the synthesis, structural characterization, and computational analysis of pyrazole derivatives, including Hirshfeld surface analysis and DFT calculations, showcases the importance of these compounds in the study of molecular interactions and properties. This approach can be applied to the study of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide to understand its physicochemical properties and potential binding interactions (Kumara et al., 2018).

    Antifungal and Antitumor Activity

    The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines with potent cytotoxic activities against various cancer cell lines indicates the potential of pyrazole derivatives, including the compound , in oncological research. The ability to inhibit tumor growth and the exploration of structure-activity relationships are crucial for developing new anticancer agents (Deady et al., 2003).

    Safety And Hazards



    • Safety information, toxicity, and hazards should be assessed based on available data.

    • Consult relevant literature for detailed safety profiles.




  • Future Directions



    • Investigate potential applications, such as medicinal properties or material science.

    • Explore modifications to enhance desired properties.




    properties

    IUPAC Name

    N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21N3O3/c1-25-18-10-11-27-13-16(18)17(24-25)12-23-22(26)21-14-6-2-4-8-19(14)28-20-9-5-3-7-15(20)21/h2-9,21H,10-13H2,1H3,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LTKWYJGOLYPLIB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    375.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide

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